molecular formula C15H15N5O2 B2555636 5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034437-80-2

5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2555636
CAS No.: 2034437-80-2
M. Wt: 297.318
InChI Key: HLLMPCFNWODBMY-UHFFFAOYSA-N
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Description

5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of an isoxazole ring, a triazole ring, and a phenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

The 5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide compound, due to its triazole core, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction can influence various biochemical reactions. Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet identified from the available literature.

Molecular Mechanism

The molecular mechanism of action of this compound is not clearly defined in the available literature. Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.

    Coupling Reactions: The final step involves coupling the triazole and isoxazole intermediates with a phenyl group and a carboxamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: These compounds share the triazole and phenyl groups but differ in their overall structure and functional groups.

    1,5-disubstituted 1,2,3-triazole analogues: These analogues have similar triazole rings but differ in their substitution patterns and biological activities.

Uniqueness

5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide is unique due to its specific combination of isoxazole and triazole rings, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-11-9-13(19-22-11)15(21)18-14(10-20-16-7-8-17-20)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLMPCFNWODBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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